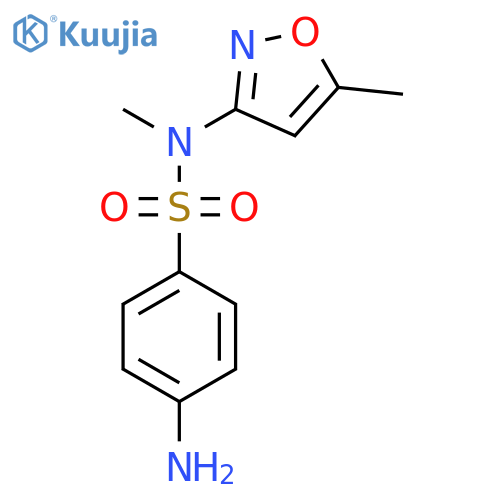Cas no 51543-31-8 (4-Amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide)

51543-31-8 structure
商品名:4-Amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
4-Amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide 化学的及び物理的性質
名前と識別子
-
- 4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
- KM3887
- 4-amino-N-(5-methyl-3-isoxazolyl)-N-methylbenzenesulfonamide
- 51543-31-8
- 4-Amino-N-methyl-N-(5-methylisoxazol-3-yl)benzenesulfonamide
- MFCD24448789
- G67727
- 4-Amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
-
- インチ: 1S/C11H13N3O3S/c1-8-7-11(13-17-8)14(2)18(15,16)10-5-3-9(12)4-6-10/h3-7H,12H2,1-2H3
- InChIKey: JRNFDAGFYMJPGU-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1)N)(N(C)C1C=C(C)ON=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 267.06776246g/mol
- どういたいしつりょう: 267.06776246g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 374
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 97.8
- 疎水性パラメータ計算基準値(XlogP): 1.1
4-Amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | A613900-1g |
4-Amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
51543-31-8 | 1g |
$ 1200.00 | 2023-04-19 | ||
| TRC | A613900-500mg |
4-Amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
51543-31-8 | 500mg |
$ 844.00 | 2023-04-19 | ||
| TRC | A613900-250mg |
4-Amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
51543-31-8 | 250mg |
$ 546.00 | 2023-04-19 | ||
| Crysdot LLC | CD11112552-1g |
4-Amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
51543-31-8 | 95+% | 1g |
$330 | 2024-07-17 | |
| abcr | AB588066-1g |
4-Amino-N-methyl-N-(5-methylisoxazol-3-yl)benzenesulfonamide; . |
51543-31-8 | 1g |
€598.90 | 2024-07-20 | ||
| Ambeed | A221338-1g |
4-Amino-N-methyl-N-(5-methylisoxazol-3-yl)benzenesulfonamide |
51543-31-8 | 95% | 1g |
$366.0 | 2025-03-04 | |
| abcr | AB588066-250mg |
4-Amino-N-methyl-N-(5-methylisoxazol-3-yl)benzenesulfonamide; . |
51543-31-8 | 250mg |
€263.70 | 2024-07-20 | ||
| TRC | A613900-100mg |
4-Amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
51543-31-8 | 100mg |
$ 276.00 | 2023-04-19 | ||
| Chemenu | CM521462-1g |
4-Amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
51543-31-8 | 95% | 1g |
$330 | 2023-01-07 | |
| A2B Chem LLC | AI51558-1g |
4-Amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
51543-31-8 | 95% | 1g |
$293.00 | 2024-04-19 |
4-Amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide 関連文献
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
3. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
51543-31-8 (4-Amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide) 関連製品
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 503537-97-1(4-bromooct-1-ene)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:51543-31-8)4-Amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

清らかである:99%
はかる:1g
価格 ($):329